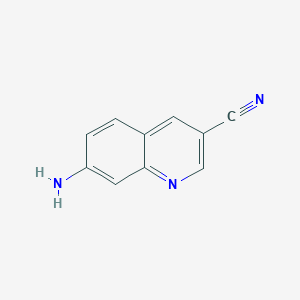

7-Aminoquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

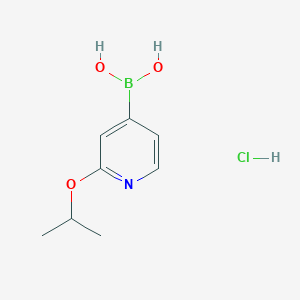

7-Aminoquinoline-3-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles, known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 7-Aminoquinoline-3-carbonitrile and its derivatives often involves multi-step preparation . For instance, a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides were synthesized based on the regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Molecular Structure Analysis

The molecular structure of 7-Aminoquinoline-3-carbonitrile is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing heterocycle . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists . The length of the alkylamino side chain moiety also influences antiproliferative potency, especially for derivatives with two CH2 units .

Chemical Reactions Analysis

The chemical reactions involving 7-Aminoquinoline-3-carbonitrile are often multi-step processes . For example, the synthesis of a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides involved a regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminoquinoline-3-carbonitrile include a molecular weight of 169.19 . It is a solid at room temperature .

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile and related compounds, have been analyzed for their corrosion mitigation effects on mild steel in acidic media. These studies involve electrochemical, surface analysis techniques like SEM, AFM, and XPS to understand the adsorption behavior and inhibition efficiency. The derivatives showed varying levels of corrosion inhibition, with specific compounds exhibiting high efficiency due to the adsorption of inhibitor molecules on the metal surface, acting as either mixed-type or cathodic inhibitors (Singh, Srivastava, & Quraishi, 2016).

Computational Studies

Computational studies have complemented experimental findings, investigating the adsorption and corrosion inhibition properties of novel quinoline derivatives against the corrosion of iron. Quantum chemical and molecular dynamics simulation approaches provide insights into the relationship between corrosion inhibition and global reactivity descriptors, confirming the experimental results of inhibition efficiency (Erdoğan et al., 2017).

Fluorescent Compounds for Photophysical Studies

New fluorescent compounds containing 7-Aminoquinoline-3-carbonitrile structures have been synthesized, with their properties such as optimized structural parameters, spectroscopic (FT-IR and NMR), electronic, and photophysical properties investigated both experimentally and theoretically. These compounds demonstrate potential as nonlinear optical (NLO) materials due to their significant hyperpolarizability, offering insights into the interaction with solvents and providing a basis for further chemical reactivity and thermodynamic property evaluations (Singh, Singh, & Khurana, 2017).

Sustainable Corrosion Inhibitors

The synthesis of 2-amino-4-arylquinoline-3-carbonitriles via L-Proline-promoted methods has been explored for their application as sustainable corrosion inhibitors for mild steel in acidic conditions. These inhibitors have shown high efficiency, acting as cathodic type inhibitors, and their adsorption on the mild steel surface adheres to the Langmuir adsorption isotherm. Quantum chemical calculations support the experimental findings, offering a pathway to environmentally friendly corrosion protection solutions (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Safety And Hazards

The safety data sheet for 7-Aminoquinoline-3-carbonitrile indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

While the specific future directions for 7-Aminoquinoline-3-carbonitrile are not explicitly mentioned in the search results, it’s worth noting that quinoline derivatives have been the subject of extensive research due to their wide range of practical applications . They are often used in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance among others . Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of 7-Aminoquinoline-3-carbonitrile and its derivatives in various fields, particularly in medicinal chemistry.

Propriétés

IUPAC Name |

7-aminoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWFUFLFXCXJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)

amine hydrochloride](/img/structure/B2763193.png)

![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)

![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)

![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)